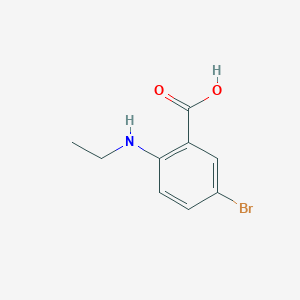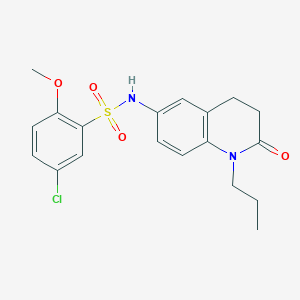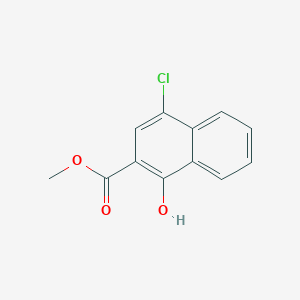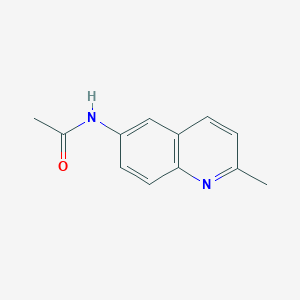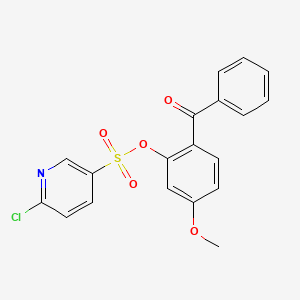
2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfonated pyridine derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that it can reduce inflammation and pain in animal models of arthritis. However, further studies are needed to determine its safety and efficacy in humans.
实验室实验的优点和局限性
The advantages of using 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to explore its applications in material science for the synthesis of new organic materials. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized to obtain high yields of the compound. It has been studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Its mechanism of action is not well understood, but it may act by inhibiting the activity of certain enzymes or proteins. It has various biochemical and physiological effects, but further studies are needed to determine its safety and efficacy in humans. Its advantages in lab experiments include its high purity, stability, and ease of synthesis, while its limitations include its low solubility in water and potential toxicity at high concentrations. There are several future directions for the study of this compound, including its potential as a therapeutic agent and applications in material science.
合成方法
The synthesis of 2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate has been achieved using different methods. One such method involves the reaction of 2-benzoyl-5-methoxyaniline with 6-chloropyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-benzoyl-5-methoxyphenyl isocyanate with 6-chloropyridine-3-sulfonic acid in the presence of a base such as sodium hydroxide. These methods have been optimized to obtain high yields of the compound.
科学研究应用
2-Benzoyl-5-methoxyphenyl 6-chloropyridine-3-sulfonate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, it has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In material science, it has been used as a building block for the synthesis of various organic materials. In analytical chemistry, it has been used as a reagent for the detection of metal ions in aqueous solutions.
属性
IUPAC Name |
(2-benzoyl-5-methoxyphenyl) 6-chloropyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO5S/c1-25-14-7-9-16(19(22)13-5-3-2-4-6-13)17(11-14)26-27(23,24)15-8-10-18(20)21-12-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEOAPBWRSBMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OS(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2822679.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide](/img/structure/B2822683.png)
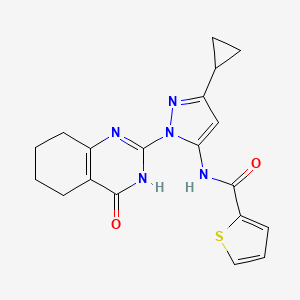
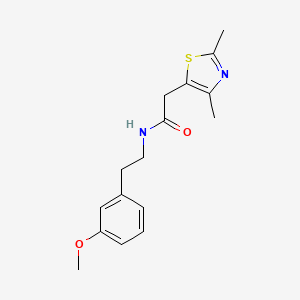
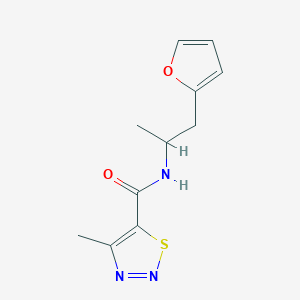
![ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate](/img/structure/B2822688.png)
![Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate](/img/structure/B2822692.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2822693.png)
